Cas no 63089-54-3 (1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL)

1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is a partially hydrogenated indacene derivative with a hydroxyl functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its saturated ring structure enhances stability while the hydroxyl group provides a reactive site for further functionalization. The compound's rigid yet flexible framework makes it suitable for applications requiring precise molecular geometry, such as ligand design or scaffold construction in medicinal chemistry. It is typically handled under inert conditions due to its sensitivity to oxidation. Available in high purity, it is supplied with detailed analytical characterization to ensure reproducibility in research and industrial applications.
1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL structure
63089-54-3 structure
Product Name:1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL
CAS No:63089-54-3
MF:C12H14O
MW:174.238963603973
MDL:MFCD24721081
CID:4081796
PubChem ID:22939953
Update Time:2025-05-21

1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL Chemical and Physical Properties

Names and Identifiers

    • s-Indacen-4-ol, 1,2,3,5,6,7-hexahydro-
    • 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
    • F86622
    • starbld0005382
    • SY280686
    • SCHEMBL2052981
    • MFCD24721081
    • 63089-54-3
    • 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL
    • MDL: MFCD24721081
    • Inchi: 1S/C12H14O/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,13H,1-6H2
    • InChI Key: DKOZCRXBVJZULD-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(O)=C3C(=C2)CCC3)CC1

Computed Properties

  • Exact Mass: 174.104465066Da
  • Monoisotopic Mass: 174.104465066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2Ų

1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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63089-54-3 95%
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Enamine
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Enamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL

Research Update on 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL (CAS: 63089-54-3) in Chemical Biology and Pharmaceutical Applications

1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL (CAS: 63089-54-3) is a structurally unique compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This polycyclic alcohol serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, oncology, and metabolic disorders. Recent studies have focused on its potential as a key intermediate in the synthesis of selective enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for developing potent and selective cyclooxygenase-2 (COX-2) inhibitors. The researchers utilized the rigid indacene core of 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL to design molecules with improved binding affinity and reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies revealed that derivatives of this compound exhibited remarkable selectivity for COX-2 over COX-1, with IC50 values in the low nanomolar range.

In oncology research, a team at the Scripps Research Institute reported promising results using 63089-54-3 derivatives as allosteric modulators of protein-protein interactions (PPIs). The compound's unique three-dimensional structure was found to effectively disrupt critical PPIs involved in cancer cell proliferation. Particularly noteworthy was its application in developing inhibitors of the MDM2-p53 interaction, with lead compounds showing >80% tumor growth inhibition in xenograft models of p53 wild-type cancers.

Metabolic disorder research has also benefited from investigations into this compound. A recent patent application (WO2023056421) describes novel 63089-54-3 derivatives that function as dual agonists of PPARγ and GPR40, demonstrating superior glucose-lowering effects in diabetic animal models compared to current thiazolidinedione drugs. The structural modifications enabled by the indacenol core allowed for retention of therapeutic efficacy while minimizing adverse effects such as weight gain and fluid retention.

The synthetic accessibility of 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL has been significantly improved through recent methodological advances. A 2024 publication in Organic Letters details a novel catalytic asymmetric hydrogenation protocol that achieves >99% ee for the key intermediate, addressing previous challenges in stereocontrol. This development has important implications for the large-scale production of enantiomerically pure derivatives for clinical evaluation.

Pharmacokinetic studies of 63089-54-3 derivatives have revealed generally favorable drug-like properties, including good oral bioavailability (typically 60-80% in rodent models) and moderate plasma protein binding (70-85%). The metabolic stability appears highly dependent on specific substitutions, with certain analogs showing half-lives exceeding 8 hours in human liver microsome assays. These characteristics position this chemical scaffold as particularly promising for further drug development efforts.

Looking forward, the versatility of 1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-4-OL suggests it will continue to be an important building block in medicinal chemistry. Current research directions include exploration of its use in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and as a core structure for developing covalent inhibitors. The compound's unique combination of rigidity and synthetic flexibility makes it particularly valuable for addressing challenging biological targets.

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